BenchChemオンラインストアへようこそ!

sanchinoside Rb

Neuropathic pain Dynorphin A Spinal microglia

Sanchinoside Rb (CAS 122188-48-1) corresponds to ginsenoside Rb1, which uniquely suppresses neuropathic pain (mechanical antiallodynia) and microglial proinflammatory cytokines (NO, IL-1β, IL-6, TNF-α), while ginsenoside Rg1 exerts opposite effects. Rb1 also inhibits shear-induced platelet activation via Piezo1 (IC50 10.8 μM). To avoid identity ambiguity, verify each batch by HPLC purity ≥95% at 203 nm, retention time matching a certified Rb1 reference, and confirm Na+,K+-ATPase IC50 of 6.3±1.0 μM. Reject batches failing these criteria.

Molecular Formula C12H30Cl3N9O2
Molecular Weight 0
CAS No. 122188-48-1
Cat. No. B1167063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesanchinoside Rb
CAS122188-48-1
Synonymssanchinoside Rb
Molecular FormulaC12H30Cl3N9O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sanchinoside Rb (CAS 122188-48-1): Procurement-Relevant Identity and Sourcing Baseline for Investigators


Sanchinoside Rb (CAS 122188-48-1) is indexed in the MeSH database as a saponin extracted from the root of Panax notoginseng (Burk.) F.H. Chen, with its earliest literature trace dating to 1987 [1]. Despite this classification, the precise molecular identity of CAS 122188-48-1 remains poorly resolved in primary research literature; no authoritative molecular formula, structure-elucidation data, or quantitative pharmacological study dedicated specifically to this CAS registry number was identifiable from non-excluded, peer-reviewed sources at the time of this analysis. In practice, the name 'sanchinoside Rb' is frequently conflated with ginsenoside Rb1 (CAS 41753-43-9; synonym: sanchinoside Rb1, sanchinoside E1; molecular formula C₅₄H₉₂O₂₃; MW 1109.29), a well-characterized protopanaxadiol-type dammarane saponin that is the most abundant ginsenoside in P. notoginseng root . Procurement specialists and researchers must therefore verify whether a supplier listing under CAS 122188-48-1 delivers the triterpenoid saponin ginsenoside Rb1 or a distinct, undetermined entity.

Why Sanchinoside Rb (CAS 122188-48-1) Cannot Be Interchanged with Cognate Ginsenosides Without Analytical Verification


The Panax notoginseng saponin family comprises at least twenty structurally related dammarane-type glycosides [1], yet individual members display markedly divergent — and sometimes diametrically opposite — pharmacological profiles. For instance, ginsenoside Rb1 dose-dependently suppresses neuropathic pain and inhibits the proinflammatory cytokine repertoire in microglia, whereas ginsenoside Rg1 stimulates nitric oxide and proinflammatory cytokine release under identical experimental conditions [2][3]. Even minor structural variations (e.g., the number and position of sugar residues on the dammarane aglycone) translate into quantifiable differences in target engagement, brain-region distribution, and cytochrome P450 interaction potential [4][5]. Consequently, treating 'sanchinoside Rb' or any single P. notoginseng saponin as a fungible commodity without rigorous identity confirmation risks experimental irreproducibility and erroneous structure-activity conclusions.

Quantitative Comparator Evidence for the Sanchinoside Rb / Ginsenoside Rb1 Class: Differentiating Performance in Target Assays


Neuropathic Pain Antihypersensitivity: Ginsenoside Rb1 Demonstrates Efficacy Where Rg1, Re, and Notoginsenoside R1 Fail

In a direct head-to-head comparison using a chronic constriction injury neuropathic pain model in mice, ginsenoside Rb1 (the closest well-characterized surrogate for sanchinoside Rb) produced dose-dependent mechanical antiallodynia. In sharp contrast, ginsenosides Rg1, Re, and notoginsenoside R1 — all major co-occurring saponins from the same P. notoginseng source — failed to inhibit formalin-induced tonic pain or mechanical allodynia at equivalent doses [1]. This binary functional divergence within a single botanical extract class underscores that procurement of the correct molecular entity, rather than a generic 'total saponin' mixture, is critical for pain research applications.

Neuropathic pain Dynorphin A Spinal microglia

Reciprocal Neuroinflammatory Regulation: Rb1 Suppresses While Rg1 Stimulates Proinflammatory Mediators

In a side-by-side in vitro evaluation using rat primary microglia and BV-2 cells, ginsenosides Rb1 and Rg1 exerted opposite effects on nitric oxide (NO) and proinflammatory cytokine production across a dose range of 50–250 μg/mL. Rb1 significantly inhibited NO, IL-1β, IL-6, and TNF-α, whereas Rg1 stimulated the same repertoire at identical concentrations. Moreover, when combined at equal doses, Rb1 significantly counteracted the stimulatory effects of Rg1 on NO production, an antagonism that persisted stably for 72 hours [1]. This diametrically opposed pharmacodynamic profile within two compounds differing only in sugar-chain topology highlights the inadequacy of class-level substitution in neuroinflammation research.

Neuroinflammation Microglia Cytokine

Scopolamine-Induced Memory Impairment: Rg1 and Rb1 Exhibit Differentially Weighted Pro-Cognitive Mechanisms

In a comparative murine study, ginsenosides Rg1 and Rb1 (6 and 12 mg/kg, i.p., 7 days) both ameliorated scopolamine-induced cognition deficits in the Morris water maze (MWM) and step-down passive avoidance tests, but with mechanistically distinct profiles. Rg1 showed stronger effects on escape acquisition in MWM and inhibited hippocampal acetylcholinesterase (AChE) activity, while Rb1 had no significant effect on AChE. Conversely, Rb1 was more active than the same dose of Rg1 in preserving hippocampal serotonin (5-HT) levels against scopolamine-induced depletion [1]. This mechanistic divergence means that Rb1 and Rg1 are not interchangeable for studies targeting cholinergic vs. serotonergic pathways.

Learning and memory Acetylcholine Serotonin

Na⁺,K⁺-ATPase Inhibition Potency: Rb1 IC₅₀ Provides a Quantitative Benchmark for Purity and Activity Verification

Ginsenoside Rb1 inhibits Na⁺,K⁺-ATPase activity with a reported IC₅₀ of 6.3 ± 1.0 μM . This well-replicated quantitative benchmark serves a dual procurement function: (i) it provides an orthogonal biochemical QC parameter beyond HPLC purity to confirm that the supplied material possesses the expected pharmacological activity of the target saponin class, and (ii) it enables direct comparison with other dammarane-type ginsenosides (e.g., Rg1, Rd, Re) whose Na⁺,K⁺-ATPase IC₅₀ values differ, thereby distinguishing Rb1-class compounds from co-eluting or mis-identified analogs. Any batch of material procured under CAS 122188-48-1 or CAS 41753-43-9 that deviates substantially from this IC₅₀ range warrants further identity investigation.

Na⁺,K⁺-ATPase IC₅₀ Enzyme inhibition

Shear-Induced Platelet Activation: Rb1 IC₅₀ of 10.8 μM Defines Potency in a Cardiovascular Disease-Relevant Assay

Ginsenoside Rb1 inhibits shear-induced platelet activation (SIPA) with an IC₅₀ of 10.8 μM and suppresses shear-induced Ca²⁺-dependent platelet aggregation and thrombus formation in a Folts-like arterial thrombosis model in Piezo1fl/fl mice [1]. This quantitative potency metric is directly relevant to the cardiovascular-protective applications historically attributed to P. notoginseng saponins. Importantly, notoginsenoside R1 — another major P. notoginseng saponin often co-formulated with Rb1 in 'total saponin' preparations — acts primarily through ERK1/2 and PI3K/PKB pathways to inhibit TNF-α-induced PAI-1 overexpression, a mechanistically distinct anti-thrombotic node . The divergent targets (Piezo1 vs. PAI-1) mean that Rb1 and R1 are complementary rather than substitutable in cardiovascular research protocols.

Platelet aggregation Thrombosis Piezo1

Source-Dependent Saponin Composition: Rb1 Represents ~34% of Total Root Saponin Content, Dominating Over Rg1 and R1

Quantitative HPLC analysis of a highly purified Panax notoginseng saponin extract (PNSE) identified ginsenoside Rb1 as the single most abundant saponin at 34.4% of total content, followed by ginsenoside Rg1 at 31.1%; the combined content of the eight major saponins (notoginsenoside R1, Rg1, Re, Rb1, Rc, Rd, Rb2, Rb3) was 81.7% [1]. In a separate analysis of PNS raw material, Rb1 content was 30.46% by HPLC vs. Rg1 at 22.65% and notoginsenoside R1 at 5.83% [2]. This consistent predominance of Rb1-type saponins in P. notoginseng root means that any 'sanchinoside Rb' procurement should, at minimum, demonstrate an HPLC profile consistent with the Rb1 retention time and relative abundance (~30–34% in total saponin extracts). Material that does not exhibit this dominant Rb1 peak is likely mis-sourced, degraded, or derived from a different plant part (e.g., flower or leaf, which are enriched in Rb2, Rb3, Rc, and Rd rather than Rb1) [3].

Quality control HPLC fingerprint Saponin content

Evidence-Backed Research and Industrial Application Scenarios for Sanchinoside Rb (Ginsenoside Rb1 Class)


Neuropathic Pain Drug Discovery: Target Validation Using Rb1 as a Positive Control

Based on the direct head-to-head evidence that ginsenoside Rb1 uniquely produces dose-dependent mechanical antiallodynia in the chronic constriction injury model — while Rg1, Re, and R1 are inactive [1] — research groups investigating spinal microglial dynorphin A/κ-opioid receptor pathways should use Rb1 (verified by HPLC and Na⁺,K⁺-ATPase IC₅₀) as a tool compound. The inactivity of co-occurring saponins means that total PNS extracts cannot substitute for Rb1 in mechanistic pain studies.

Neuroinflammation & Neurodegeneration Models: Rb1-Specific Anti-Inflammatory Tool Compound

The reciprocal pharmacodynamic relationship between Rb1 and Rg1 — where Rb1 suppresses while Rg1 stimulates NO, IL-1β, IL-6, and TNF-α in microglia [2] — positions Rb1 as the anti-inflammatory agent of choice for in vitro models of Alzheimer's and Parkinson's disease neuroinflammation. Procurement of pure Rb1 (or verified sanchinoside Rb), rather than Rg1 or mixed saponins, is essential to avoid confounding pro-inflammatory signals in microglia-based assays.

Cardiovascular Mechanobiology: Piezo1-Mediated Shear-Stress Thrombosis Research

Rb1 inhibits shear-induced platelet activation (IC₅₀ = 10.8 μM) through the mechanosensitive Piezo1 channel [3], a mechanism distinct from the PAI-1 pathway targeted by notoginsenoside R1 . Laboratories focused on mechanotransduction in thrombosis should source Rb1 specifically. Co-formulated total saponin products that combine Rb1 with R1 may be suitable for broad-spectrum cardiovascular protection studies, but cannot resolve which individual component drives Piezo1-dependent outcomes.

Procurement Quality Control: HPLC Fingerprint and Biochemical Activity Verification Protocol

To mitigate the identity ambiguity surrounding CAS 122188-48-1, procurement specifications should include: (i) HPLC purity ≥ 95% at 203 nm with retention time matching a certified ginsenoside Rb1 reference standard; (ii) a dominant Rb1 peak consistent with 30–34% relative abundance in total saponin extracts [4]; and (iii) confirmatory Na⁺,K⁺-ATPase inhibition activity with IC₅₀ in the range of 6.3 ± 1.0 μM . Batches failing any of these three orthogonal criteria should be rejected or subjected to LC-MS/MS identity confirmation before use.

Quote Request

Request a Quote for sanchinoside Rb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.